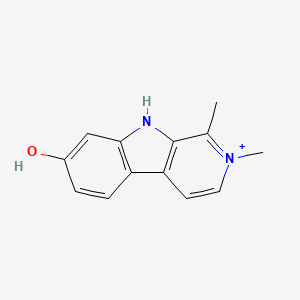
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a class of heterocyclic compounds known for their diverse biological activities and presence in various natural sources, including plants, marine organisms, and mammals
Vorbereitungsmethoden
The synthesis of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline scaffold . Another approach is the Bischler-Napieralski reaction, which involves the cyclization of an amide with a halogenated compound under acidic conditions . Industrial production methods often utilize metal-catalyzed reactions, such as palladium-catalyzed dehydrogenative annulation, to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or DNA, leading to modulation of cellular processes . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-1,2-dimethyl-9H-beta-carbolin-2-ium can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential use in treating neurological disorders.
Harmaline: Exhibits similar biological activities but with different potency and selectivity.
Norharmane: Another beta-carboline with distinct pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various scientific fields.
Eigenschaften
CAS-Nummer |
17994-13-7 |
|---|---|
Molekularformel |
C13H13N2O+ |
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium-7-ol |
InChI |
InChI=1S/C13H12N2O/c1-8-13-11(5-6-15(8)2)10-4-3-9(16)7-12(10)14-13/h3-7H,1-2H3,(H,14,16)/p+1 |
InChI-Schlüssel |
IKSOWGZATCLVAU-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=[N+](C=CC2=C1NC3=C2C=CC(=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


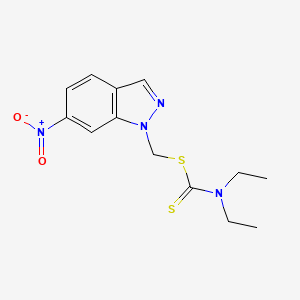
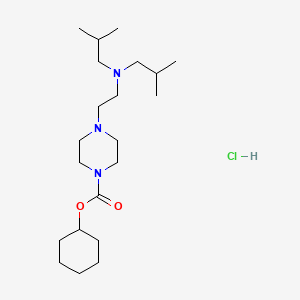

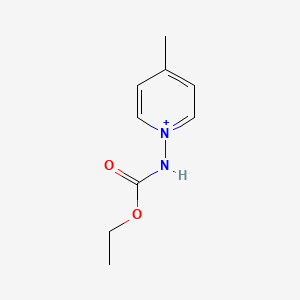
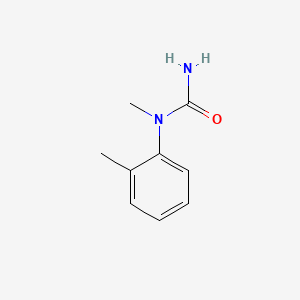
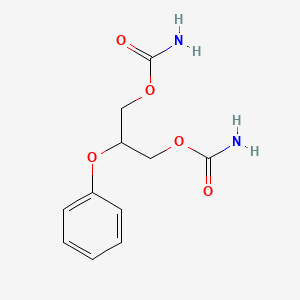

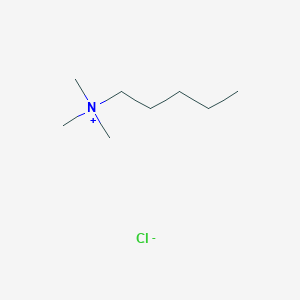
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


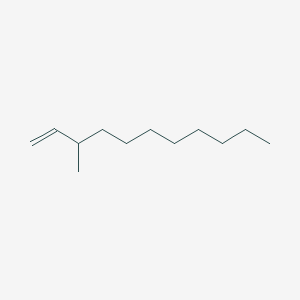

![2-[(Phenylacetyl)amino]prop-2-enoic acid](/img/structure/B14704790.png)
